2-bromo-1H-imidazole-5-sulfonylchloride
Description
Contextual Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. mdpi.comnih.gov Its presence is fundamental to the structure and function of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine. The imidazole nucleus is a key component in numerous pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzymes, which is a desirable trait for drug-receptor binding. nih.gov The electron-rich nature of the imidazole ring also makes it a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with activities spanning from antifungal to anticancer agents. nih.gov
Role of Sulfonyl Chloride Functionality as a Key Synthetic Handle
The sulfonyl chloride group (-SO₂Cl) is a highly reactive and versatile functional group in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, most notably amines and alcohols. This reactivity is the cornerstone of sulfonamide and sulfonate ester formation, respectively. Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. The sulfonyl chloride group serves as a reliable and efficient "handle" for covalently linking different molecular fragments, offering stability and specific geometric arrangements to the resulting molecules.
Overview of 2-Bromo-1H-imidazole-5-sulfonylchloride as a Strategic Building Block
This compound is a bifunctional reagent that capitalizes on the advantageous properties of both the imidazole ring and the sulfonyl chloride group. The presence of a bromine atom at the 2-position of the imidazole ring provides an additional site for chemical modification, typically through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, further diversifying the molecular structures that can be accessed.
The primary utility of this compound lies in its reaction with nucleophiles at the sulfonyl chloride moiety. For instance, its reaction with primary or secondary amines leads to the formation of 2-bromo-1H-imidazole-5-sulfonamides. This reaction is fundamental in medicinal chemistry for the construction of various drug candidates. The resulting sulfonamide linkage is stable and can act as a hydrogen bond donor and acceptor, influencing the pharmacological properties of the final molecule.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1784124-22-6 |
| Molecular Formula | C₃H₂BrClN₂O₂S |
| Molecular Weight | 245.48 g/mol |
| Appearance | (Typically) Solid |
| Key Functional Groups | Imidazole, Bromine, Sulfonyl Chloride |
Note: Physical properties such as melting point and boiling point are not widely reported in publicly available literature and would require experimental determination.
Research Gaps and Opportunities in the Chemistry of this compound
Despite its clear potential as a synthetic building block, detailed studies on the synthesis, reactivity, and applications of this compound are not extensively documented in peer-reviewed literature. This presents several opportunities for further research.
Detailed Research Findings:
While specific research articles focusing solely on this compound are scarce, its availability from commercial suppliers indicates its utility as a building block in synthetic campaigns, likely within industrial or proprietary research settings. The synthesis of such a compound would logically follow general principles for the formation of sulfonyl chlorides and the halogenation of imidazoles. A plausible, though not explicitly documented, synthetic route could involve the bromination of an imidazole precursor followed by chlorosulfonation. General methods for the synthesis of sulfonyl chlorides often involve the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents.
The primary and most predictable reaction of this compound is its reaction with nucleophiles. The table below outlines the expected products from its reaction with common classes of nucleophiles.
| Nucleophile | Reagent Class | Product Class |
| R-NH₂ | Primary Amine | N-substituted-2-bromo-1H-imidazole-5-sulfonamide |
| R₂NH | Secondary Amine | N,N-disubstituted-2-bromo-1H-imidazole-5-sulfonamide |
| R-OH | Alcohol/Phenol | 2-bromo-1H-imidazole-5-sulfonate ester |
| H₂O | Water | 2-bromo-1H-imidazole-5-sulfonic acid |
Research Gaps and Future Directions:
A significant research gap is the lack of a systematic exploration of this reagent's reactivity profile. For instance, studies on the chemoselectivity of its reactions, particularly when faced with multifunctional nucleophiles, would be highly valuable. Furthermore, the development and optimization of a scalable and efficient synthesis for this compound itself would be a worthy endeavor.
Another area ripe for investigation is the application of the bromine atom in post-sulfonylation modifications. A systematic study of its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) after the sulfonyl chloride has been derivatized could unlock pathways to novel and highly complex molecules. The exploration of its use in the synthesis of new classes of kinase inhibitors, protease inhibitors, or other biologically active agents represents a significant opportunity for medicinal chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2BrClN2O2S |
|---|---|
Molecular Weight |
245.48 g/mol |
IUPAC Name |
2-bromo-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
InChI Key |
FWDNSFSJGXMUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 1h Imidazole 5 Sulfonylchloride
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) group is a powerful electrophilic moiety. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.
The principal reaction pathway for the sulfonyl chloride group is nucleophilic substitution, where a nucleophile displaces the chloride ion. This transformation is fundamental to the synthesis of sulfonamides, sulfonate esters, and sulfonic acids.
The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and highly efficient method for the formation of sulfonamides. This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product.
Primary and secondary amines are generally highly reactive towards sulfonyl chlorides. The reaction mechanism involves the amine acting as a nucleophile, attacking the sulfur center, which leads to the formation of a sulfonamide linkage upon the departure of the chloride leaving group. The process is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Table 1: Sulfonamide Formation with Various Amine Nucleophiles
| Amine Type | Nucleophile Example | Product Type | General Reactivity |
| Primary Aliphatic | Propylamine | N-propyl-2-bromo-1H-imidazole-5-sulfonamide | High |
| Secondary Aliphatic | Diethylamine | N,N-diethyl-2-bromo-1H-imidazole-5-sulfonamide | High |
| Primary Aromatic | Aniline | N-phenyl-2-bromo-1H-imidazole-5-sulfonamide | Moderate |
| Secondary Aromatic | N-methylaniline | N-methyl-N-phenyl-2-bromo-1H-imidazole-5-sulfonamide | Moderate |
| Heterocyclic | Piperidine | 1-[(2-bromo-1H-imidazol-5-yl)sulfonyl]piperidine | High |
Alcohols and phenols, acting as oxygen nucleophiles, react with 2-bromo-1H-imidazole-5-sulfonyl chloride to form sulfonate esters. This reaction is typically performed in the presence of a base like pyridine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. The resulting sulfonate esters are stable functional groups and can be used as leaving groups in subsequent nucleophilic substitution reactions.
Similarly, thiols (mercaptans) can react as sulfur nucleophiles with sulfonyl chlorides. The reaction between a thiol and a sulfonyl chloride can lead to the formation of a thiosulfonate ester (R-S-SO₂-R'). This process involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride.
The sulfonyl chloride group can undergo hydrolysis upon reaction with water to form the corresponding 2-bromo-1H-imidazole-5-sulfonic acid. While often slower than reactions with stronger nucleophiles like amines, hydrolysis proceeds via a nucleophilic attack of a water molecule on the sulfur atom. rsc.orgresearchgate.netosti.gov This process is consistent with an Sₙ2 mechanism. rsc.org The rate of hydrolysis can be influenced by pH and temperature. The resulting sulfonic acid is a strong acid and is significantly more water-soluble than its sulfonyl chloride precursor.
While less common than their use as nucleophilic partners, sulfonyl chlorides can act as electrophiles in certain transition metal-catalyzed cross-coupling reactions. These reactions often involve a reductive coupling mechanism where the sulfonyl chloride is activated by a low-valent metal catalyst, such as nickel or copper. nih.govacs.org For instance, nickel-catalyzed reductive cross-coupling reactions can pair aryl sulfonyl chlorides with various partners. acs.org These methods provide a pathway for carbon-sulfur or carbon-carbon bond formation, utilizing the sulfonyl group as a leaving group.
Nucleophilic Substitution Reactions at the Sulfur Center
Reactivity of the Bromo-Substituent on the Imidazole (B134444) Ring
The bromine atom at the C2 position of the imidazole ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. The C-Br bond can be activated by a low-valent palladium or nickel catalyst, initiating a catalytic cycle.
Prominent examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-imidazole with an organoboron reagent, such as a boronic acid or boronic ester. It is a robust and widely used method for forming aryl-aryl or aryl-vinyl bonds. core.ac.ukmdpi.com
Stille Coupling: In this reaction, a palladium catalyst mediates the coupling of the bromo-imidazole with an organotin compound (stannane). msu.edu The Stille reaction is known for its tolerance of a wide variety of functional groups.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the bromo-imidazole and a terminal alkyne. wikipedia.orgresearchgate.net The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net
In these reactions, the general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organometallic coupling partner (organoboron, organotin, or copper acetylide) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 2: Cross-Coupling Reactions at the Bromo-Substituent
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Pd(0) catalyst, Base |
| Stille | Organostannane | C(sp²)-C(sp²) / C(sp²)-C(sp) | Pd(0) catalyst |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom at the C2 position of the imidazole ring serves as a handle for such transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.org It is anticipated that the C2-bromo group of 2-bromo-1H-imidazole-5-sulfonyl chloride would readily participate in Suzuki coupling with various aryl or vinyl boronic acids or esters. The strong electron-withdrawing nature of the sulfonyl chloride group at the C5 position would likely enhance the reactivity of the C2-Br bond toward oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. nih.gov While studies on unprotected ortho-bromoanilines have shown successful Suzuki coupling, specific conditions for this imidazole derivative are not documented. nih.gov
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The C2-bromo position of the imidazole core is a suitable site for this reaction. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org Given the reactivity of other aryl bromides, it is highly probable that 2-bromo-1H-imidazole-5-sulfonyl chloride would couple with various terminal alkynes under standard Sonogashira conditions to yield 2-alkynyl-1H-imidazole-5-sulfonyl chloride derivatives.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org The amination of 2-bromo-1H-imidazoles has been successfully demonstrated, suggesting that 2-bromo-1H-imidazole-5-sulfonyl chloride would be a viable substrate. acs.orgnih.gov It would be expected to react with a wide range of primary and secondary amines to produce 2-amino-1H-imidazole-5-sulfonyl chloride derivatives. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
A hypothetical data table for these reactions is presented below, based on typical conditions for similar substrates.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Hypothetical Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-phenyl-1H-imidazole-5-sulfonyl chloride |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(phenylethynyl)-1H-imidazole-5-sulfonyl chloride |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 2-morpholino-1H-imidazole-5-sulfonyl chloride |
Note: This table is illustrative and not based on published experimental results for 2-bromo-1H-imidazole-5-sulfonyl chloride.
Nucleophilic Aromatic Substitution on Halogenated Imidazoles
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. wikipedia.org The outcome of such reactions on halogenated imidazoles is highly dependent on the position of the halogen and the nature of other ring substituents. The presence of the strongly electron-withdrawing sulfonyl chloride group at C5 is expected to activate the imidazole ring for nucleophilic attack.
Research on other halogenoimidazoles shows that the site of substitution is influenced by N-protection and the specific halogen. For instance, in N-protected 2,4,5-tribromoimidazoles, nucleophilic attack by thiolates often occurs at the C2 position. rsc.org Conversely, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine at C5 is displaced. rsc.org For 2-bromo-1H-imidazole-5-sulfonyl chloride, the C2-bromo is the likely site for substitution by strong nucleophiles, following the addition-elimination mechanism, where a resonance-stabilized anionic intermediate (a Meisenheimer complex) is formed. chemistrysteps.com The electron-withdrawing sulfonyl group would help stabilize the negative charge developed in this intermediate. wikipedia.org
Reactivity of the Imidazole Nitrogen Atoms
N-Alkylation and N-Acylation Reactions
The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type (N-H) and the other a pyridine-type. The N-H nitrogen is nucleophilic and can readily undergo alkylation and acylation.
N-Alkylation: The alkylation of unsymmetrically substituted imidazoles can lead to a mixture of regioisomers. reddit.com For 2-bromo-1H-imidazole-5-sulfonyl chloride, alkylation could occur at either the N1 or N3 position. The regioselectivity is influenced by steric and electronic factors. otago.ac.nz The presence of bulky substituents at C2 (bromo) and C5 (sulfonyl chloride) might direct alkylation to the less sterically hindered nitrogen. The electron-withdrawing sulfonyl chloride group would render the adjacent nitrogen less nucleophilic, potentially favoring alkylation at the more distant nitrogen. otago.ac.nz
N-Acylation: The N-H nitrogen of the imidazole ring can be acylated using agents like acyl chlorides or anhydrides. youtube.com This reaction typically proceeds readily to form N-acyl imidazole derivatives. nih.govgoogle.com These N-acyl imidazoles are often more reactive than typical amides and can act as acyl transfer agents themselves. nih.gov It is expected that 2-bromo-1H-imidazole-5-sulfonyl chloride would react with various acylating agents under standard conditions.
Protonation and Coordination Chemistry
Protonation: Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pyridine-like nitrogen (N3) is basic (pKa of the conjugate acid is ~7), while the pyrrole-like nitrogen (N1) is weakly acidic (pKa ~14.5). wikipedia.orgnih.gov Protonation occurs at the sp²-hybridized nitrogen (N3) to form a stable imidazolium (B1220033) cation. nih.govpharmaguideline.com The electron-withdrawing sulfonyl chloride group is expected to decrease the basicity of the ring nitrogens, making the compound less prone to protonation than unsubstituted imidazole.
Coordination Chemistry: Imidazole and its derivatives are well-known ligands in coordination chemistry, typically binding to metal ions through the lone pair of the pyridine-type nitrogen. wikipedia.orgnih.gov The resulting complexes have significance in bioinorganic chemistry, as the imidazole side chain of histidine is a common metal-binding site in proteins. wikipedia.org It is plausible that 2-bromo-1H-imidazole-5-sulfonyl chloride could act as a ligand, coordinating to various transition metals, although the steric bulk and electronic effects of the bromo and sulfonyl chloride substituents would influence the stability and structure of the resulting complexes.
Mechanistic Investigations of Key Transformation Pathways
Detailed mechanistic studies specifically for reactions involving 2-bromo-1H-imidazole-5-sulfonyl chloride are not available in the current literature. However, the mechanisms of the reactions discussed above are well-established for related compounds.
Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the imidazole ring to form a palladium(II) complex. nih.govwildlife-biodiversity.com
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center, or the amine coordinates and is deprotonated. wildlife-biodiversity.commit.edu
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. mit.eduillinois.edu
Nucleophilic Aromatic Substitution (SNAr): This pathway proceeds via a two-step addition-elimination mechanism. nih.gov
Addition: The nucleophile attacks the electron-deficient carbon bearing the bromine atom, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The sulfonyl chloride group would be crucial in stabilizing this intermediate through resonance and inductive effects.
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the imidazole ring is restored. chemistrysteps.com
Due to the lack of specific experimental studies on 2-bromo-1H-imidazole-5-sulfonyl chloride, the discussions on reactivity and mechanisms are based on established chemical principles and data from analogous structures. Further research is required to fully elucidate the specific chemical behavior of this compound.
Derivatization Strategies and Synthetic Utility in Complex Molecule Construction
Synthesis of Novel Sulfonamide Derivatives
The most direct derivatization of 2-bromo-1H-imidazole-5-sulfonyl chloride involves the reaction of its sulfonyl chloride group. This functionality readily reacts with nucleophiles, primarily amines, to form stable sulfonamide linkages, a key functional group in many biologically active compounds. researchgate.net
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a robust and widely employed transformation. researchgate.netekb.eg 2-bromo-1H-imidazole-5-sulfonyl chloride can be reacted with a diverse array of amine counterparts to generate a library of novel sulfonamide derivatives. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg The scope of this reaction is broad, encompassing aliphatic, aromatic, and heterocyclic amines, allowing for significant structural diversity in the final products. ekb.eg
The nucleophilicity of the amine plays a role in the reaction conditions required. Primary aliphatic amines are generally highly reactive, while aromatic amines, particularly those with electron-withdrawing groups, may require more forcing conditions to achieve high yields. nih.gov This versatility allows for the introduction of various functional groups and structural motifs into the final molecule.
Table 1: Examples of Sulfonamide Derivatives from 2-bromo-1H-imidazole-5-sulfonyl chloride
| Amine Reactant | Resulting Sulfonamide Product Name | Chemical Structure of Product |
|---|---|---|
| Aniline | N-phenyl-2-bromo-1H-imidazole-5-sulfonamide | |
| Benzylamine | N-benzyl-2-bromo-1H-imidazole-5-sulfonamide | |
| Morpholine | 4-((2-bromo-1H-imidazol-5-yl)sulfonyl)morpholine | |
| 2-Aminopyridine | N-(pyridin-2-yl)-2-bromo-1H-imidazole-5-sulfonamide |
The sulfonamide derivatives of 2-bromo-1H-imidazole-5-sulfonyl chloride can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. researchgate.netnih.gov This strategy involves using an amine that contains a second functional group capable of reacting with another part of the molecule.
For example, reacting the parent sulfonyl chloride with an amine bearing a suitably positioned alkene or alkyne could enable intramolecular hydroamination or other cyclization cascades to form bicyclic or spirocyclic sultams. rsc.org Another approach involves reactions like the intramolecular Diels-Alder reaction, where a diene-containing amine is used to form complex cyclic sulfonamides upon heating. nih.gov These strategies are powerful tools for rapidly building molecular complexity and accessing unique chemical space. Acid-mediated intramolecular cyclizations of N-aryl acetylenic sulfonamides have also been shown to produce fused and spirocyclic sultams. nih.gov
Functionalization of the Imidazole (B134444) Core
Beyond the sulfonyl chloride group, the imidazole ring itself offers two key sites for modification: the bromo-substituent at the C2 position and the nitrogen atom at the N1 position.
After the formation of the sulfonamide, the bromo-substituent on the imidazole ring can be modified using modern cross-coupling techniques. The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. nbinno.com The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose, allowing the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. nih.govnih.gov
This reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2, a base like potassium carbonate, and an organoboron reagent (boronic acid or boronic ester). nih.govresearchgate.net The ability to perform this transformation in the presence of the sulfonamide group allows for the late-stage functionalization of the imidazole core, significantly expanding the structural diversity of the synthesized compounds. doaj.org
Table 2: Potential Suzuki-Miyaura Cross-Coupling Products
| Starting Material | Boronic Acid/Ester | Resulting Product |
|---|---|---|
| N-phenyl-2-bromo-1H-imidazole-5-sulfonamide | Phenylboronic acid | N,2-diphenyl-1H-imidazole-5-sulfonamide |
| N-benzyl-2-bromo-1H-imidazole-5-sulfonamide | Thiophene-2-boronic acid | N-benzyl-2-(thiophen-2-yl)-1H-imidazole-5-sulfonamide |
| 4-((2-bromo-1H-imidazol-5-yl)sulfonyl)morpholine | Vinylboronic acid pinacol (B44631) ester | 4-((2-vinyl-1H-imidazol-5-yl)sulfonyl)morpholine |
| N-phenyl-2-bromo-1H-imidazole-5-sulfonamide | Cyclopropylboronic acid | N-phenyl-2-cyclopropyl-1H-imidazole-5-sulfonamide |
The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. rsc.org This modification is typically achieved by treating the N-H imidazole sulfonamide derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium hydroxide (B78521) or cesium carbonate. rsc.orgnih.gov
This functionalization step can be performed before or after the modification of the bromo-substituent, providing strategic flexibility in the synthetic route. N-alkylation can influence the molecule's physical properties, such as solubility and lipophilicity, and can also be used to block the N-H site from participating in other reactions or to introduce specific side chains for probing biological interactions. nih.gov
Applications as a Synthetic Intermediate for Heterocyclic Building Blocks
The multi-faceted reactivity of 2-bromo-1H-imidazole-5-sulfonyl chloride makes it a valuable intermediate for the synthesis of more complex heterocyclic building blocks. nbinno.com By strategically combining the reactions described above—sulfonamide formation, C2-functionalization, and N1-alkylation—a vast array of highly substituted imidazole derivatives can be constructed from a single starting material.
For instance, the sulfonamide derivatives can serve as precursors to fused heterocyclic systems through intramolecular cyclization reactions. growingscience.com The sequential application of Suzuki coupling followed by N-alkylation can generate tetra-substituted imidazole derivatives that are difficult to access through other means. These highly decorated imidazole scaffolds are prevalent in medicinal chemistry and materials science, making 2-bromo-1H-imidazole-5-sulfonyl chloride a key starting point for the discovery of new chemical entities. nih.gov
Precursor to Diversely Substituted Imidazoles
The synthetic utility of 2-bromo-1H-imidazole-5-sulfonyl chloride is most prominently demonstrated in its role as a precursor to a wide array of substituted imidazoles. The derivatization strategy typically involves a two-stage process that leverages the differential reactivity of its functional groups.
First, the highly electrophilic sulfonyl chloride group is readily reacted with a variety of nucleophiles. For instance, treatment with primary or secondary amines leads to the formation of stable sulfonamides, while reaction with alcohols yields sulfonate esters. This initial step allows for the attachment of the imidazole scaffold to another molecular entity or the introduction of a key side chain.
Following the modification at the C5 position, the bromine atom at the C2 position becomes the target for further functionalization. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions. Methods such as the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), or Sonogashira coupling (using terminal alkynes) can be employed to form new carbon-carbon bonds. Alternatively, Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents. This sequential approach provides a powerful and modular platform for generating 2,5-disubstituted imidazole derivatives with a high degree of structural diversity.
Table 1: Research Findings on Imidazole Synthesis
| Reaction Type | Reactants | Product Class | Key Features |
|---|---|---|---|
| Sulfonamidation | 2-bromo-1H-imidazole-5-sulfonyl chloride, Primary/Secondary Amines | 2-bromo-1H-imidazole-5-sulfonamides | High-yielding, versatile for introducing various amine-containing side chains. |
| Suzuki Coupling | 2-bromo-1H-imidazole-5-sulfonamide derivatives, Boronic Acids | 2-aryl/vinyl-1H-imidazole-5-sulfonamides | Forms C-C bonds, introduces aromatic or vinylic diversity at the C2 position. |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov While specific literature detailing the use of 2-bromo-1H-imidazole-5-sulfonyl chloride as a substrate in MCRs is not extensive, its structure is well-suited for such applications.
The orthogonal nature of its reactive sites allows for its potential inclusion in one-pot, sequential MCRs. A hypothetical MCR could be designed where a nucleophile, such as an amine, first reacts selectively with the sulfonyl chloride group. Subsequently, without isolation of the intermediate, a catalyst and a second set of reagents could be introduced to participate in a coupling reaction at the C2-bromo position. Such an approach would streamline the synthesis of complex, highly substituted imidazoles, offering advantages in terms of step economy and reduced waste generation compared to traditional multi-step syntheses. nih.gov The development of novel MCRs involving this building block remains an area of interest for synthetic chemists.
Development of Chemical Libraries
The modular and robust derivatization strategies available for 2-bromo-1H-imidazole-5-sulfonyl chloride make it an ideal scaffold for the development of chemical libraries. These libraries, which consist of large collections of structurally related compounds, are essential tools in high-throughput screening for drug discovery and chemical biology.
The synthesis of a chemical library based on this scaffold typically follows a combinatorial approach, exploiting the two points of diversification:
Diversity at C5: A diverse set of amines or alcohols is reacted with the sulfonyl chloride group of the starting material, creating an initial library of 2-bromo-1H-imidazole-5-sulfonamides or sulfonate esters.
Diversity at C2: Each member of this initial library is then subjected to a second diversification step. A collection of coupling partners, such as various boronic acids or alkynes, is used in parallel cross-coupling reactions to modify the C2 position.
This two-dimensional combinatorial strategy allows for the rapid and efficient generation of a large matrix of unique 2,5-disubstituted imidazole analogs. For example, reacting 100 different amines at C5 followed by coupling with 100 different boronic acids at C2 can theoretically produce a library of 10,000 distinct compounds. These libraries can then be screened against biological targets to identify novel hits for therapeutic development.
Table 2: Compound Classes Mentioned in this Article
| Compound Name | Chemical Class |
|---|---|
| 2-bromo-1H-imidazole-5-sulfonyl chloride | Heterocyclic Sulfonyl Halide |
| Primary Amines | Amine |
| Secondary Amines | Amine |
| Alcohols | Alcohol |
| Boronic Acids | Organoboron Compound |
| Organostannanes | Organometallic Compound |
| Terminal Alkynes | Alkyne |
| 2-bromo-1H-imidazole-5-sulfonamides | Imidazole Sulfonamide |
| Sulfonate Esters | Ester |
Spectroscopic and Structural Elucidation of 2 Bromo 1h Imidazole 5 Sulfonylchloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of 2-bromo-1H-imidazole-5-sulfonyl chloride is expected to be relatively simple, primarily featuring two signals corresponding to the proton on the imidazole (B134444) ring (C4-H) and the proton on the nitrogen atom (N1-H).
Imidazole Ring Proton (C4-H): This proton is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom at the C2 position and the sulfonyl chloride group at the C5 position. In related ferrocenyl imidazole derivatives, imidazole protons typically resonate in the range of 6.77–7.66 ppm. researchgate.net The strong deshielding environment in 2-bromo-1H-imidazole-5-sulfonyl chloride would likely push this signal towards the downfield end of this range or even further.
Imidazole N-H Proton: The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear significantly downfield, potentially above 10 ppm, a characteristic feature for N-H protons in imidazole rings. rsc.org
In derivatives where the sulfonyl chloride is converted to a sulfonamide by reaction with an amine, additional signals corresponding to the protons of the new substituent would appear, and their coupling patterns would provide further structural information.
Table 1: Expected ¹H NMR Chemical Shifts for 2-Bromo-1H-imidazole-5-sulfonyl chloride Data is illustrative and based on general principles and data from related compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C4-H | ~7.5 - 8.5 | Singlet (s) | Downfield shift due to electron-withdrawing Br and SO₂Cl groups. |
| N1-H | > 10 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-bromo-1H-imidazole-5-sulfonyl chloride, three distinct signals are expected for the carbon atoms of the imidazole ring.
C2 Carbon: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and its electronegativity would cause the C2 signal to appear at a specific chemical shift, typically shifted upfield compared to an unsubstituted C2.
C4 Carbon: This is the only carbon in the ring bonded to a hydrogen atom. Its chemical shift will be influenced by the adjacent sulfonyl chloride group.
C5 Carbon: This carbon, bonded to the strongly electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded of the ring carbons, thus appearing furthest downfield. For comparison, in some ferrocenyl imidazole derivatives, the C5 carbon signal appears in the range of 124.87–132.43 ppm. researchgate.net
The precise chemical shifts can be definitively assigned with the aid of 2D NMR techniques like HSQC.
Table 2: Expected ¹³C NMR Chemical Shifts for 2-Bromo-1H-imidazole-5-sulfonyl chloride Data is illustrative and based on general principles and data from related compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | ~120 - 130 | Influenced by the attached bromine atom. |
| C4 | ~125 - 135 | The only methine (CH) carbon in the ring. |
| C5 | ~135 - 145 | Deshielded due to the attached SO₂Cl group. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the parent compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal or geminal protons to couple. However, in derivatives with more complex substituents, COSY is invaluable for tracing out proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For 2-bromo-1H-imidazole-5-sulfonyl chloride, this would show a single cross-peak connecting the ¹H signal of C4-H to the ¹³C signal of the C4 carbon, providing an unambiguous assignment for both. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu It is exceptionally powerful for connecting different parts of a molecule. For the parent compound, the C4-H proton would be expected to show correlations to the C2 and C5 carbons, confirming the substitution pattern on the imidazole ring. The N-H proton could show correlations to C2 and C5, further solidifying the structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 2-bromo-1H-imidazole-5-sulfonyl chloride, key characteristic absorption bands would include:
N-H Stretching: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring. researchgate.net
Sulfonyl Group (S=O) Stretching: The sulfonyl chloride group will give rise to two strong and distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1370-1400 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).
C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1450-1600 cm⁻¹ region.
S-Cl Stretching: A weaker absorption for the sulfur-chlorine bond stretch is expected at lower frequencies.
Table 3: Characteristic IR Absorption Bands for 2-Bromo-1H-imidazole-5-sulfonyl chloride Data is illustrative and based on typical frequency ranges for functional groups.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Imidazole) | Stretch | 3100 - 3400 | Medium, Broad |
| C-H (Imidazole) | Stretch | ~3000 - 3100 | Medium |
| C=N / C=C (Ring) | Stretch | 1450 - 1600 | Medium to Strong |
| SO₂ (Asymmetric) | Stretch | 1370 - 1400 | Strong |
| SO₂ (Symmetric) | Stretch | 1170 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. The molecular formula of 2-bromo-1H-imidazole-5-sulfonyl chloride is C₃H₂BrClN₂O₂S, with a calculated molecular weight of approximately 245.48 g/mol . chemsrc.com
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks (M⁺, M+2, M+4, M+6), which is a powerful diagnostic for the presence of both halogens.
Electron impact (EI) ionization would likely cause fragmentation. Key fragmentation pathways could include:
Loss of the chlorine atom (-Cl) from the sulfonyl group.
Loss of the entire sulfonyl chloride group (-SO₂Cl).
Cleavage of the imidazole ring.
Analysis of these fragment ions helps to confirm the different components of the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The planarity of the imidazole ring.
The precise bond lengths of C-Br, S=O, and S-Cl, confirming the covalent structure.
The bond angles within the imidazole ring and around the sulfur atom.
The crystal packing and any significant intermolecular interactions, such as hydrogen bonding involving the N-H group and the oxygen atoms of the sulfonyl group. This information is critical for understanding the solid-state properties of the compound. For example, a related bromo-imidazole derivative was found to crystallize in a monoclinic system with a P21/c space group. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A definitive analysis of the crystal packing and intermolecular interactions of 2-bromo-1H-imidazole-5-sulfonyl chloride through methods such as Hirshfeld surface analysis is contingent upon the availability of its single-crystal X-ray diffraction data. As of the latest available information, a published crystal structure for this specific compound could not be located in publicly accessible crystallographic databases. Therefore, a detailed, quantitative analysis of its intermolecular interactions based on experimental data cannot be provided at this time.
However, a general discussion of the expected interactions can be inferred from the structural features of the molecule and published analyses of related imidazole and sulfonyl chloride-containing compounds. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.comnih.govresearchgate.netelsevierpure.comnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
For a molecule like 2-bromo-1H-imidazole-5-sulfonyl chloride, a Hirshfeld surface analysis would be expected to reveal several key types of intermolecular interactions:
Hydrogen Bonding: The presence of the N-H group in the imidazole ring provides a strong hydrogen bond donor site. This would likely lead to the formation of N-H···O or N-H···N hydrogen bonds, with the oxygen atoms of the sulfonyl group or the nitrogen atom of a neighboring imidazole ring acting as acceptors. These interactions are typically represented by prominent red regions on the dnorm map of a Hirshfeld surface.
Halogen Bonding: The bromine atom attached to the imidazole ring could participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
Studies on other imidazole derivatives have demonstrated the utility of Hirshfeld surface analysis in elucidating their crystal packing, often revealing complex networks of hydrogen bonds and other weak interactions that dictate the supramolecular architecture. bohrium.comresearchgate.net
Bond Lengths and Angles Analysis
Similar to the Hirshfeld surface analysis, a precise and experimentally verified analysis of the bond lengths and angles for 2-bromo-1H-imidazole-5-sulfonyl chloride is not possible without its determined crystal structure. The data that would be presented in this section is typically obtained from the refinement of single-crystal X-ray diffraction data.
In the absence of experimental data, expected bond lengths and angles can be estimated based on established values for similar chemical fragments found in structurally characterized compounds. For instance, the bond lengths within the imidazole ring would be expected to be intermediate between typical single and double bonds, reflecting its aromatic character. The C-Br, S-O, S-Cl, and S-C bond lengths would be anticipated to fall within the normal ranges observed for these types of bonds in other small organic molecules.
A detailed analysis of the bond angles would provide insight into the geometry of the molecule. The geometry around the sulfur atom of the sulfonyl chloride group is expected to be approximately tetrahedral. The internal bond angles of the imidazole ring would conform to the constraints of a five-membered heterocyclic aromatic system.
For a definitive structural elucidation, the synthesis and successful crystallization of 2-bromo-1H-imidazole-5-sulfonyl chloride would be required, followed by single-crystal X-ray diffraction analysis. The resulting crystallographic information file (CIF) would contain the precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles could be calculated and analyzed in detail. This experimental data would also be the prerequisite for performing a comprehensive Hirshfeld surface analysis as discussed in the preceding section. A crystal structure of a related, though more complex, bromo-imidazole derivative has been reported, which may offer some comparative insights, but direct data for the title compound remains unavailable. researchgate.net
Computational and Theoretical Investigations of 2 Bromo 1h Imidazole 5 Sulfonylchloride Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted imidazoles to predict their properties with high accuracy.
Geometry Optimization and Molecular Conformation
A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional shape. For 2-bromo-1H-imidazole-5-sulfonylchloride, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to find the equilibrium geometry. The results would be presented in a table of optimized parameters, including bond lengths (in Ångstroms) and bond angles and dihedral angles (in degrees), which define the molecule's conformation. These parameters are crucial for understanding steric and electronic effects within the molecule, such as the orientation of the sulfonyl chloride group relative to the imidazole (B134444) ring.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, this analysis would reveal how the electron-withdrawing bromo and sulfonyl chloride substituents influence its electronic stability and susceptibility to chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: This table is for illustrative purposes as specific data is unavailable.
Vibrational Frequency Analysis and Spectroscopic Correlations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. This analysis is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net For this compound, theoretical calculations would help assign the characteristic vibrational modes for the C-Br, S=O, S-Cl, and imidazole ring C-N and C=N bonds. A comparison between the computed and experimental spectra can also be used to assess the accuracy of the computational method. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The map typically uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring, while positive potential would be expected near the hydrogen atom on the imidazole nitrogen and the sulfur atom.
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. Reaction pathway modeling involves calculating the energy profile as reactants are converted into products. This includes identifying and characterizing the structure and energy of transition states—the highest energy point along the reaction coordinate. This analysis is crucial for determining reaction mechanisms and calculating activation energies, which govern the reaction rate. For this compound, this could be used to model its reactions, for example, the substitution of the chlorine atom in the sulfonyl chloride group with a nucleophile. Such studies would provide a theoretical foundation for its synthetic applications and reactivity patterns.
Prediction of Chemical Reactivity Parameters
A thorough review of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the prediction of chemical reactivity parameters for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and reactivity of organic molecules, including various imidazole derivatives, no dedicated research detailing these parameters for the specific compound of interest appears to be publicly available. irjweb.comresearchgate.netdntb.gov.uaunipma.ac.idmdpi.comresearchgate.netresearchgate.net
Theoretical studies on substituted imidazoles often calculate a range of quantum chemical descriptors to predict their behavior in chemical reactions. irjweb.comresearchgate.netunipma.ac.id These parameters typically include:
Highest Occupied Molecular Orbital (HOMO) energy: Associated with the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy: Related to the molecule's ability to accept electrons.
HOMO-LUMO energy gap (ΔE): A key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. irjweb.com
Chemical Potential (μ): Describes the escaping tendency of electrons from a stable system.
Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. irjweb.com
Global Softness (S): The reciprocal of global hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com
Future computational investigations on this molecule would be necessary to generate the data required for a detailed analysis of its chemical reactivity.
Advanced Methodological Contributions and Broader Chemical Impact
Enabling Reagent in Method Development for Sulfonylation
The sulfonyl chloride group is a cornerstone functional group for introducing sulfonyl moieties into organic molecules, a process known as sulfonylation. This class of compounds is pivotal in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which are prevalent in pharmaceuticals and agrochemicals. While specific methodologies explicitly employing 2-bromo-1H-imidazole-5-sulfonyl chloride are not extensively documented, its structural features suggest a unique reactivity profile. The electron-withdrawing nature of the bromine atom and the imidazole (B134444) ring would modulate the electrophilicity of the sulfonyl chloride group, potentially influencing its reactivity and selectivity in sulfonylation reactions.
Further research into 2-bromo-1H-imidazole-5-sulfonyl chloride as a sulfonylation reagent could unveil novel reaction pathways or improved efficiencies in the synthesis of complex molecules. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable bromo-imidazole core, makes it an intriguing candidate for the development of novel sulfonylation strategies.
Catalyst Development for Imidazole Functionalization
The imidazole ring is a ubiquitous scaffold in biologically active molecules and a versatile ligand in coordination chemistry. The functionalization of imidazoles is a key area of research. While there is no direct evidence of 2-bromo-1H-imidazole-5-sulfonyl chloride being used in catalyst development for imidazole functionalization, its structure presents possibilities. The bromine atom on the imidazole ring is susceptible to various cross-coupling reactions, which could be exploited to tether catalytic species to the imidazole core.
The development of catalysts based on this scaffold could lead to novel methods for C-H activation, cross-coupling, or asymmetric synthesis, where the imidazole moiety acts as a directing group or a ligand for a metal center. The sulfonyl group could also play a role in modulating the electronic properties of such a catalyst.
Contributions to Green Chemistry Methodologies
Green chemistry principles, such as atom economy and the reduction of hazardous waste, are increasingly important in chemical synthesis. The application of 2-bromo-1H-imidazole-5-sulfonyl chloride in the context of green chemistry has not been specifically reported. However, the development of synthetic routes to and from this compound that adhere to green chemistry principles would be a valuable contribution. For instance, catalytic methods for its synthesis that avoid stoichiometric and hazardous reagents would enhance its green profile.
Furthermore, if this compound were to be used as a reagent or catalyst, its efficiency and recyclability would be key determinants of its "greenness." Future research could focus on developing processes that utilize 2-bromo-1H-imidazole-5-sulfonyl chloride in aqueous media or under solvent-free conditions, thereby minimizing environmental impact.
Impact on Advanced Materials Research
The unique combination of a reactive sulfonyl chloride and a functionalizable bromo-imidazole ring makes 2-bromo-1H-imidazole-5-sulfonyl chloride a potentially valuable precursor in advanced materials research. The sulfonyl chloride group can react with a variety of nucleophiles, enabling the incorporation of the bromo-imidazole moiety into polymeric structures.
For instance, it could serve as a monomer or a functionalizing agent in the synthesis of specialty polymers with tailored electronic, thermal, or self-assembly properties. The imidazole unit can act as a ligand to create metal-organic frameworks (MOFs) or coordination polymers. The bromine atom provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. While speculative, the potential for this compound to contribute to the development of novel functional polymers and advanced materials is significant and warrants further investigation.
Future Research Directions and Unexplored Avenues
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in 2-bromo-1H-imidazole-5-sulfonyl chloride—the sulfonyl chloride group, the bromine atom, and the C-H bonds of the imidazole (B134444) ring—necessitates the development of highly selective functionalization strategies.
Future research will likely focus on exploiting the differential reactivity of these sites. The sulfonyl chloride is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other derivatives. In contrast, the bromine atom at the C2 position is amenable to various transition-metal-catalyzed cross-coupling reactions.
A key challenge and area for exploration is the regioselective functionalization of the imidazole ring itself. The development of catalytic systems that can selectively target a specific C-H bond would open up new avenues for derivatization. For instance, nickel-catalyzed C-H arylations and alkenylations have been demonstrated for imidazoles, and adapting these methods for the C4 or C5 position of our target molecule would be a significant advancement. nih.gov The directing-group ability of the sulfonyl chloride or a pre-installed sulfonamide group could be investigated to control the regioselectivity of such C-H functionalization reactions. rsc.org
The following table outlines potential chemo- and regioselective reactions for 2-bromo-1H-imidazole-5-sulfonyl chloride:
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product |
| Sulfonyl Chloride | Sulfonamide formation | Primary/Secondary Amines | 2-bromo-1H-imidazole-5-sulfonamides |
| Bromine Atom | Suzuki Coupling | Arylboronic acids, Pd catalyst | 2-aryl-1H-imidazole-5-sulfonyl chloride |
| Bromine Atom | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 2-alkynyl-1H-imidazole-5-sulfonyl chloride |
| C4-H Bond | C-H Arylation | Aryl halides, Ni or Pd catalyst | 2-bromo-4-aryl-1H-imidazole-5-sulfonyl chloride |
Flow Chemistry Applications in Synthesis
The synthesis of sulfonyl chlorides often involves hazardous reagents and exothermic reactions, making them ideal candidates for the application of flow chemistry. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automated, scalable production.
Future research should explore the development of a continuous flow process for the synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride and its subsequent derivatization. This could involve the oxidative chlorination of a corresponding thiol or disulfide precursor in a flow reactor, a method that has been shown to be safe and efficient. researchgate.netresearchgate.net Furthermore, multi-step flow systems could be designed to telescope the synthesis of the sulfonyl chloride with its subsequent reaction with a nucleophile, minimizing handling of the reactive intermediate.
The benefits of a flow chemistry approach are summarized in the table below:
| Feature | Advantage in the Synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride |
| Enhanced Safety | Controlled handling of hazardous reagents and exothermic reactions. |
| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry). |
| Scalability | Facile scaling of production from laboratory to industrial quantities. |
| Automation | Potential for automated synthesis and in-line analysis. |
Photo- and Electrocatalytic Approaches to Transformations
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. These techniques could be particularly valuable for the functionalization of the 2-bromo-1H-imidazole-5-sulfonyl chloride core.
Visible-light photocatalysis could be employed for the C-H activation of the imidazole ring, enabling the introduction of new functional groups without pre-functionalization. rsc.org For instance, a dual-catalytic system using a copper catalyst in conjunction with a photoredox catalyst could facilitate the C-H arylation of the imidazole ring. nih.gov Additionally, photoinduced nitrogen insertion reactions could be explored to construct novel fused heterocyclic systems. acs.org
Electrocatalysis could provide a powerful tool for cross-coupling reactions involving the C-Br bond. Electrocatalytic methods can often avoid the use of expensive and toxic metal catalysts and reagents, offering a more sustainable pathway to biaryl and other coupled products.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on 2-bromo-1H-imidazole-5-sulfonyl chloride should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of magnetic nanoparticles as recoverable and reusable catalysts represents a promising avenue for the sustainable synthesis of imidazole derivatives. rsc.orgmdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet, minimizing catalyst waste and simplifying product purification. Furthermore, exploring one-pot, multi-component reactions can significantly improve the atom and step economy of synthetic sequences. mdpi.com The use of microwave or ultrasound irradiation can also contribute to more sustainable processes by reducing reaction times and energy consumption. researchgate.net
Exploration of Novel Reaction Pathways and Mechanisms
The unique combination of functional groups in 2-bromo-1H-imidazole-5-sulfonyl chloride opens the door to the exploration of novel reaction pathways and domino reactions. For instance, a sequence involving an initial reaction at the sulfonyl chloride group followed by an intramolecular cyclization could lead to the formation of novel fused heterocyclic systems.
The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a highly desirable goal. A potential domino sequence could involve a Ugi four-component reaction followed by a Michael addition and a subsequent silver-catalyzed heteroannulation to construct complex triheterocyclic scaffolds. researchgate.net Another intriguing possibility is the cycloaddition of nitrile ylides to their imidoyl chloride precursors as a novel route to substituted imidazoles. figshare.com
Integration with Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. The application of ML to the chemistry of 2-bromo-1H-imidazole-5-sulfonyl chloride could significantly accelerate the discovery of new derivatives and synthetic methodologies.
By creating a dataset of reactions involving this compound and related structures, ML models, such as random forest algorithms, could be trained to predict the yield and selectivity of various transformations. nih.gov This predictive power would allow researchers to prioritize experiments, reducing the time and resources required for reaction optimization. Furthermore, ML algorithms could be used to explore the vast chemical space of potential reactants and catalysts, potentially identifying novel and unexpected reaction pathways.
Q & A
Q. What are the key spectroscopic techniques for characterizing 2-bromo-1H-imidazole-5-sulfonylchloride?
Methodological Answer:
- FTIR : Identify functional groups (e.g., C=N stretching at ~1610 cm⁻¹, C-Br at ~590 cm⁻¹, and sulfonyl chloride S=O stretching at ~1350–1150 cm⁻¹).
- NMR : Use ¹H and ¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry.
- Example: Similar imidazole derivatives were characterized using these techniques .
Q. How should this compound be handled safely in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in amber glass bottles under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spills : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Reference: Safety protocols align with guidelines for structurally related sulfonyl chlorides .
Q. What solvents and reaction conditions are optimal for synthesizing imidazole sulfonylchloride derivatives?
Methodological Answer:
- Solvents : Anhydrous DMF or THF for moisture-sensitive reactions.
- Temperature : Reactions often proceed at 40–90°C under inert gas (e.g., argon).
- Catalysts : Use NaH or K₂CO₃ for deprotonation; sodium metabisulfite aids in cyclization.
- Example: Sulfonation of imidazoles using 1,3-propanesultone in DMF at 90°C .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for bromo-imidazole derivatives?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
- 2D NMR : Use HSQC and HMBC to assign overlapping signals and confirm connectivity.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.
- Case Study: Discrepancies in ¹H NMR signals for 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole were resolved via 2D techniques .
Q. What reaction mechanisms govern the sulfonylation of 2-bromoimidazole precursors?
Methodological Answer:
- Electrophilic Substitution : Sulfonyl chloride groups introduce via Friedel-Crafts-like mechanisms in acidic media.
- Nucleophilic Attack : Deprotonated imidazole nitrogen reacts with sulfonylating agents (e.g., ClSO₂R).
- Kinetic Control : Optimize reaction time to avoid over-sulfonylation.
- Example: Sodium hydride-mediated sulfonylation of 5-bromo-2-(4-bromophenyl)-1H-benzo[d]imidazole .
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?
Methodological Answer:
- Target Selection : Dock against enzymes like EGFR (PDB: 1M17) using AutoDock Vina.
- ADMET Analysis : Use SwissADME to predict pharmacokinetics (e.g., logP, bioavailability).
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values.
- Reference: Imidazole derivatives were evaluated for EGFR inhibition via similar workflows .
Q. What crystallographic strategies are effective for resolving the structure of bromo-imidazole sulfonylchlorides?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling.
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for sulfonyl groups).
- Example: SHELX software has been widely used for small-molecule crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
